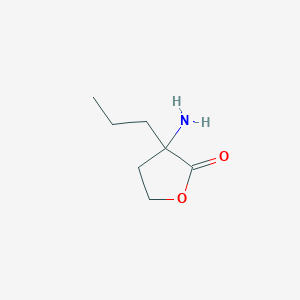

3-Amino-3-propyloxolan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

872983-41-0 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

3-amino-3-propyloxolan-2-one |

InChI |

InChI=1S/C7H13NO2/c1-2-3-7(8)4-5-10-6(7)9/h2-5,8H2,1H3 |

InChI Key |

CBSMVVZFKYPHRO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CCOC1=O)N |

Origin of Product |

United States |

**sophisticated Synthetic Methodologies for 3 Amino 3 Propyloxolan 2 One and Derivatives**

Retrosynthetic Analysis and Strategic Disconnections for the Oxolan-2-one Core

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For 3-Amino-3-propyloxolan-2-one, the key challenge is the creation of the C3 quaternary stereocenter, which bears both an amino and a propyl group.

The primary retrosynthetic disconnections for the oxolan-2-one core are:

C-O Bond Disconnection (Lactonization): The most common strategy involves disconnecting the ester bond of the lactone ring. This leads to a γ-hydroxy-α-amino acid or a related derivative. The cyclization of this linear precursor in the final step is a standard method for forming γ-butyrolactones. csic.es

Cα-Cβ Bond Disconnection: This approach involves a conjugate addition to an α,β-unsaturated precursor. For instance, an enolate equivalent could be added to a nitroalkene, which can be later reduced to an amine.

Cα-Alkyl/Amino Group Disconnection: This strategy focuses on forming the quaternary center on a pre-existing lactone or precursor. This can be achieved through the alkylation of an α-amino lactone precursor or the amination of an α-propyl lactone enolate. The stereoselective alkylation of dianions derived from chiral half-esters of monosubstituted malonic acids is a viable route for creating α-alkyl α-amino acid derivatives, which are precursors to the target lactone. rsc.org

A plausible retrosynthetic pathway is shown below. Disconnecting the lactone ring reveals a γ-hydroxy-α-amino ester. Further disconnection of the C3-C4 bond via a conceptual aldol (B89426) or Mannich-type reaction leads back to a protected glycine (B1666218) equivalent and a suitable carbonyl compound. The propyl group can be introduced via alkylation. This analysis highlights the key bond formations required and sets the stage for designing asymmetric strategies.

Asymmetric Synthesis Approaches for Enantiomerically Pure this compound

Achieving enantiomeric purity is critical for applications in pharmacology and materials science. Several asymmetric strategies can be employed to synthesize a single enantiomer of this compound.

The use of chiral auxiliaries is a classic and reliable method for inducing stereoselectivity. A chiral auxiliary is temporarily incorporated into the substrate to direct a stereoselective transformation, after which it is removed. For the synthesis of α,α-disubstituted amino acids, chiral iminolactones derived from readily available chiral molecules can be alkylated with high diastereoselectivity. epa.govnih.gov For example, a chiral auxiliary like (S,S)-cyclohexane-1,2-diol can be used to form a chiral acetal, which then directs the diastereoselective alkylation of a β-keto ester precursor. acs.org

Catalyst-controlled stereoselection offers a more atom-economical approach. Chiral catalysts can create the desired stereocenter with high enantioselectivity. For instance, dirhodium(II) carboxamidate catalysts have been shown to provide exceptional diastereo- and regiocontrol in the synthesis of lactones through C-H insertion reactions. acs.org The choice of catalyst configuration can selectively produce one diastereomer over others. Similarly, chiral bifunctional sulfide (B99878) catalysts have been used for enantioselective bromolactonizations, which could be adapted to create chiral lactone scaffolds. bath.ac.uk

| Catalyst/Auxiliary System | Reaction Type | Typical Substrate | Outcome (Yield, dr, ee) | Reference |

| (S,S)-Cyclohexane-1,2-diol | Diastereoselective Alkylation | Ethyl 2-methylacetoacetate | 31-70% yield, 92->95% de | acs.org |

| Chiral Iminolactones | Diastereoselective Alkylation | Protected amino acid esters | 78-99% yield, >98% de | epa.govnih.gov |

| Rh₂(4S-MPPIM)₄ | C-H Insertion | Cyclohexyl diazoacetate | High yield, complete diastereocontrol | acs.org |

| Chiral Bifunctional Sulfides | Bromolactonization | Stilbene-type carboxylic acids | Moderate to good ee | bath.ac.uk |

Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis. Enzymes operate under mild conditions and can exhibit exquisite stereo-, regio-, and chemoselectivity. Lipases are particularly useful for the kinetic resolution of racemic mixtures. nih.gov

In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic starting material, allowing for the separation of the unreacted enantiomer from the transformed one. For example, a racemic mixture of a precursor, such as a γ-hydroxy-α-amino ester, could be subjected to lipase-catalyzed acetylation. The enzyme would selectively acylate one enantiomer, leaving the other enantiomer as the unreacted alcohol, which can then be cyclized to the desired enantiopure lactone. Dynamic kinetic resolution (DKR) is an even more powerful technique where the starting material is racemized in situ, theoretically allowing for a 100% yield of a single enantiomer. rsc.orgnih.gov

| Enzyme | Reaction Type | Substrate | Key Finding | Reference |

| Lipase PSIM | Kinetic Resolution (Hydrolysis) | Fluorinated β-amino carboxylic esters | Excellent ee (≥99%), good yields (>48%) | |

| Candida antarctica Lipase B (CAL-B) | Kinetic Resolution | β-amino carboxylic esters | Effective for resolution in aqueous or organic media | |

| T. thermophilus ArAT | Dynamic Kinetic Resolution | β-branched ketoacids | >50% conversion, high diastereoselectivity | nih.gov |

| Carbonyl Reductase (SmCRV4) | Asymmetric Reduction | γ/δ-keto acids/esters | High activity and enantioselectivity | researchgate.net |

Development of Convergent and Divergent Synthetic Pathways

Modern synthetic chemistry emphasizes efficiency through convergent and divergent strategies, often enabled by powerful reaction cascades or advanced manufacturing technologies.

Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. acs.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for generating molecular diversity and complexity. techniques-ingenieur.frcsic.es

A plausible Ugi four-component reaction for synthesizing a precursor to this compound could involve a γ-hydroxy aldehyde, an amine, a carboxylic acid, and an isocyanide. The resulting adduct could then be cyclized to form the lactone ring. Such an approach dramatically increases synthetic efficiency by reducing the number of separate purification steps. Organocatalyzed versions of these reactions have been developed to afford products with good yields and reasonable diastereoselectivities. csic.esacs.org

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include enhanced safety, better heat and mass transfer, improved reproducibility, and seamless scalability. acs.org

The synthesis of lactones is well-suited to flow chemistry. rsc.orgresearchgate.net For example, enzymatic reactions can be performed in continuous-flow reactors with immobilized enzymes, which improves enzyme stability and reusability and allows for high space-time yields. acs.orgnih.govresearchgate.netresearchgate.net A multi-step synthesis of this compound could be designed as a continuous flow process where intermediates are generated and directly passed into the next reactor without isolation, significantly streamlining the manufacturing process.

| Reaction | Processing Method | Key Advantages | Typical Throughput/Productivity | Reference |

| Enzymatic lactone synthesis | Continuous Flow (Immobilized Enzyme) | High enzyme stability, reusability, high space-time yield | 1586 g·L⁻¹·d⁻¹ for (R)-δ-decalactone | acs.orgnih.gov |

| Photosensitized alcohol addition | Continuous Flow (Microreactor) | Scalable, reduced environmental footprint | Quantitative conversion | acs.org |

| Cascade transformation of LGO | Continuous Flow | Good yields, integration of multiple steps | N/A | rsc.orgresearchgate.net |

| Enzymatic lactone synthesis | Continuous Flow (3D Microreactor) | Enhanced mixing, high space-time yield | 16,877 g L⁻¹ d⁻¹ for (R)-γ-decalactone | researchgate.net |

Sustainable and Atom-Economical Synthetic Strategies

The synthesis of γ-butyrolactones, the structural family to which this compound belongs, is an area of intense research due to the prevalence of this motif in natural products and pharmaceuticals. researchgate.net In recent years, a significant shift towards green and catalytic methods has been observed, driven by the need for more sustainable and atom-economical chemical processes. mdpi.comresearchgate.net Traditional methods for synthesizing γ-butyrolactones often involve harsh conditions, the use of excessive chemical oxidants, or noble transition metals, which limits their applicability and environmental friendliness. researchgate.net Consequently, modern strategies focus on maximizing the incorporation of all atoms from the starting materials into the final product, minimizing waste, and using milder, more efficient catalytic systems. primescholars.com

Several innovative and atom-economical approaches have been developed. One such strategy is the nickel-catalyzed enantioselective reductive coupling of acrylates with ketones, which utilizes an inexpensive and environmentally benign reductant, benzyl (B1604629) alcohol. acs.org This method is notable for its use of abundant feedstocks and its ability to construct chiral γ-butyrolactones with high enantioselectivity under mild conditions. acs.org Another approach involves photoredox catalysis, which enables reactions under mild, economical, and environmentally friendly conditions. mdpi.com For instance, photoredox-mediated atom-transfer radical addition (ATRA) has been employed for the one-step formation of C-C bonds from alkenes and α-iodoacetic acids, catalyzed by Ru(bpy)3Cl2. mdpi.com

The direct incorporation of carbon dioxide (CO2) as a C1 building block represents a highly economical and straightforward approach to γ-butyrolactone synthesis. nih.gov This can be achieved through the synergistic action of photoredox and hydrogen atom transfer (HAT) catalysis, where a CO2 radical anion is generated and reacts with allylic alcohols to form the lactone ring. nih.gov Furthermore, mechanochemistry offers a solvent-free alternative for aminolysis of lactones. mdpi.com The grinding of a lactone with an amine, using only a small amount of water as a liquid-assisted grinding (LAG) agent, can produce the corresponding amide in minutes with high yields and without the need for complex purification steps. mdpi.com

Copper-catalyzed intramolecular aminooxygenation of unsaturated carboxylic acids provides a direct route to amino-lactones. researchgate.net Using N-fluorobenzenesulfonimide as the amination reagent, this method can produce a variety of amino-lactones in moderate to quantitative yields under mild conditions. researchgate.net These modern catalytic strategies represent a significant advancement toward the sustainable production of complex molecules like this compound and its derivatives.

Table 1: Example of an Atom-Economical Synthesis for Chiral γ-Butyrolactones

| Reaction Type | Catalyst System | Reductant | Key Features | Reference |

|---|---|---|---|---|

| Nickel-Catalyzed Reductive Coupling | Ni-catalyst with a chiral quinoline-oxazoline ligand | Benzyl alcohol | High enantioselectivity (e.g., 91% ee), gram-scale applicability, mild conditions, use of abundant feedstocks. | acs.org |

| Photoredox-Catalyzed Radical Hydrocarboxylation | Photoredox and Hydrogen Atom Transfer (HAT) catalysis | Metal formates (source of CO2•–) | Utilizes CO2 as a C1 source, proceeds with high efficiency, applicable to α,α-diaryl allylic alcohols. | nih.gov |

| Copper-Catalysed Alkene Aminooxygenation | TpiPr2Cu(NCCH3) precatalyst | N-fluorobenzenesulfonimide (amination reagent) | Forms 5-7 membered amino-lactones, moderate to quantitative yields, mild conditions (70 °C). | researchgate.net |

| Mechanochemical Aminolysis | None (ball mill) | None | Solvent-free, fast (5 min), high yield (90%), simple aqueous work-up, no purification needed. | mdpi.com |

Purification and Isolation Techniques for Complex Amino-Lactone Intermediates

The purification and isolation of complex amino-lactone intermediates are critical steps in their synthesis, ensuring the removal of reagents, catalysts, byproducts, and undesired stereoisomers. The choice of technique depends on the physical and chemical properties of the target compound, such as its polarity, solubility, and stability. For amino-lactones, which can be sensitive to pH and temperature, a range of specialized and standard purification methods are employed. bridgewater.edugoogle.com

Chromatographic Methods are the most widely used techniques for the purification of amino-lactone derivatives.

Column Chromatography: Silica (B1680970) gel column chromatography is a fundamental technique for separating compounds based on polarity. ect-journal.kzmdpi.com For amino-lactones, specific solvent systems (eluents) are chosen to achieve optimal separation. For example, a mixture of chloroform (B151607) and methanol (B129727) has been used to purify isopulegol-based β-aminolactones. mdpi.com In some cases, all possible stereoisomeric products can be effectively separated using simple column chromatography. rsc.org

High-Performance Liquid Chromatography (HPLC): For high-purity separations, particularly of enantiomers, HPLC with chiral stationary phases (CSPs) is the method of choice. nih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have proven effective for the enantioselective separation of pharmacologically significant amino lactones. nih.govresearchgate.net The mobile phase, typically a mixture of n-hexane or n-heptane with an alcohol and diethylamine, can be adjusted to optimize the separation process. nih.gov Ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) offers a rapid and highly sensitive method for separating and quantifying various lactones in complex mixtures. vliz.be

Crystallization and Extraction are also vital techniques, often used for initial purification or for isolating final products.

Crystallization: This technique is highly effective for purifying compounds that are solids at room temperature. The process relies on the differences in solubility between the desired compound and impurities in a given solvent. diva-portal.org For amino-lactones, which often possess basic nitrogen atoms, crystallization of their hydrochloride (HCl) salts from a suitable solvent like diethyl ether is a common and effective purification strategy. mdpi.com Crystallization can also be a powerful method for isolating a single, desired stereoisomer from a mixture. researchgate.net

Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. acs.org For lactones containing acidic or basic functional groups, the pH of the aqueous phase can be adjusted to control the compound's partitioning between the phases, a technique known as acid-base extraction. bridgewater.edugoogle.com This is particularly useful for removing acidic or basic impurities from a lactone product. google.com For instance, a multi-step process involving water maceration, liquid-liquid extraction, and reversed-phase chromatography has been successfully used to isolate large quantities of sesquiterpene lactones. nih.gov

Table 2: Summary of Purification and Isolation Techniques for Amino-Lactones

| Technique | Principle of Separation | Typical Application | Example/Note | Reference |

|---|---|---|---|---|

| Column Chromatography | Differential adsorption on a solid phase (e.g., silica gel) based on polarity. | General purification of reaction mixtures, separation of isomers. | Eluent: Chloroform/Methanol for β-aminolactones. | mdpi.com |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation of enantiomers. | Polysaccharide-based columns (amylose, cellulose) are common. | nih.govresearchgate.net |

| Recrystallization | Difference in solubility between the product and impurities at different temperatures. | Purification of solid compounds, isolation of single stereoisomers. | Often performed on HCl salts of amino-lactones in solvents like diethyl ether. | mdpi.com |

| Liquid-Liquid Extraction (LLE) | Differential solubility in two immiscible liquid phases. | Initial work-up to remove water-soluble or organic-soluble impurities. | pH adjustment (acid-base extraction) is used to separate acidic/basic compounds. | google.com |

**elucidation of Reactivity and Reaction Mechanisms of 3 Amino 3 Propyloxolan 2 One**

Mechanistic Studies of Lactone Ring-Opening and Cyclization Reactions

The γ-butyrolactone core of 3-Amino-3-propyloxolan-2-one is a key determinant of its reactivity profile. Lactones, being cyclic esters, are susceptible to reactions that involve the cleavage of the ester bond, leading to ring-opening. Conversely, the formation of the lactone ring through cyclization is also a critical aspect of its chemistry.

Common nucleophiles such as hydroxides, alkoxides, and amines can attack the carbonyl carbon, initiating the ring-opening process. The rate of this addition can be influenced by electronic and steric factors. For instance, electron-withdrawing groups adjacent to the carbonyl would increase its electrophilicity and accelerate the reaction, while bulky substituents might hinder the approach of the nucleophile. masterorganicchemistry.com

The reversibility of nucleophilic addition is dependent on the basicity of the incoming nucleophile. masterorganicchemistry.com Strong bases tend to result in irreversible additions, while weaker bases lead to reversible processes. masterorganicchemistry.com

The stability of the lactone ring towards hydrolysis is a crucial factor in its chemical applications. Hydrolysis, which is essentially a nucleophilic addition of water, leads to the formation of the corresponding γ-hydroxy carboxylic acid. This reaction can be catalyzed by either acid or base.

The kinetics of lactone hydrolysis are influenced by factors such as pH, temperature, and the presence of catalysts. Generally, five-membered lactone rings, like the oxolan-2-one in this compound, are relatively stable. youtube.com However, the presence of the amino group at the C-3 position can potentially influence the hydrolytic stability through intramolecular interactions.

Studies on similar lactone structures provide insights into their stability. For example, the hydrolysis of γ-butyrolactone has been studied to understand the thermodynamics and kinetics of the ring-opening reaction. acs.org

Reactivity of the Amine Functionality at C-3

The primary amine group at the C-3 position is a key site of reactivity, allowing for a wide range of chemical modifications. Its nucleophilic nature enables it to participate in various reactions, leading to the synthesis of diverse derivatives.

The amine group can be readily functionalized through N-alkylation and N-acylation reactions. N-alkylation involves the reaction of the amine with an alkyl halide or other alkylating agents, resulting in the formation of secondary or tertiary amines. N-acylation, on the other hand, involves the reaction with acyl chlorides or anhydrides to form amides. These derivatization reactions are fundamental in modifying the chemical and physical properties of the parent molecule.

For instance, acylation can introduce a variety of functional groups, which can alter the molecule's polarity, solubility, and biological activity. The conditions for these reactions, such as the choice of solvent and base, can be optimized to achieve high yields and selectivity.

The amine functionality can also act as an initiator for cascade reactions, where a single reaction event triggers a series of subsequent transformations. For example, the amine could participate in an intramolecular reaction with the lactone carbonyl, potentially leading to rearranged products or bicyclic structures. The propensity for such cascade reactions would depend on the stereochemistry of the molecule and the reaction conditions employed.

While specific examples for this compound are not extensively documented, the principles of amine-initiated cascades are well-established in organic synthesis. smolecule.com These reactions often provide efficient routes to complex molecular architectures from relatively simple starting materials.

Transformations Involving the Propyl Side Chain

The propyl side chain at the C-3 position, while generally less reactive than the lactone and amine functionalities, can still undergo chemical transformations. These reactions typically require more forcing conditions or specific reagents to activate the C-H bonds of the alkyl chain.

Potential transformations could include oxidation, halogenation, or other functionalization reactions. For example, radical halogenation could introduce a halogen atom onto the propyl chain, which could then serve as a handle for further synthetic manipulations. Oxidation could potentially lead to the formation of alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.

It is important to note that reactions involving the propyl side chain would need to be selective to avoid undesired reactions at the more reactive lactone and amine sites.

**advanced Spectroscopic Characterization and Structural Elucidation of 3 Amino 3 Propyloxolan 2 One and Its Derivatives**

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and type of protons and carbons, complex molecules often exhibit signal overlap. Multidimensional NMR techniques resolve these ambiguities and establish atomic connectivity. longdom.org

For 3-Amino-3-propyloxolan-2-one, a Correlation Spectroscopy (COSY) experiment would be employed to identify proton-proton (¹H-¹H) coupling networks. longdom.org Cross-peaks in the COSY spectrum would confirm the connectivity within the propyl side chain (CH₃-CH₂-CH₂) and the ethyl fragment of the lactone ring (-CH₂-CH₂-).

To correlate protons with their directly attached carbons, a Heteronuclear Single Quantum Coherence (HSQC) spectrum is utilized. This experiment would definitively assign the chemical shifts for each carbon atom in the molecule by linking them to their known proton signals.

Further structural details, particularly regarding stereochemistry and through-space proximity of atoms, can be elucidated using Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY detects protons that are close in space, even if they are not directly connected through bonds. For this compound, NOE correlations between the protons of the propyl group and the protons on the lactone ring would help define the molecule's preferred conformation and relative stereochemistry. ufms.br

Table 1: Hypothetical ¹H and ¹³C NMR Spectral Data for this compound. This data is illustrative and represents expected values based on similar structures.

| Atom Position (Lactone Ring) | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity / Coupling (J in Hz) |

| C2 (C=O) | 175.8 | - | - |

| C3 (C-N) | 60.5 | - | - |

| C4 (CH₂) | 35.2 | 2.15-2.30 | m |

| C5 (O-CH₂) | 66.1 | 4.25-4.40 | m |

| Propyl Group | |||

| C1' (CH₂) | 38.4 | 1.60-1.75 | m |

| C2' (CH₂) | 17.2 | 1.35-1.50 | m |

| C3' (CH₃) | 14.0 | 0.95 | t, J=7.4 |

| Amino Group | |||

| NH₂ | - | 1.90 | br s |

Interactive Data Table

The five-membered lactone ring of this compound is not planar and exists in various rapidly interconverting envelope or twist conformations. Dynamic NMR (DNMR) studies, conducted over a range of temperatures, can provide insight into these conformational exchange processes.

By analyzing changes in NMR lineshapes as a function of temperature, it is possible to determine the energy barriers associated with ring puckering and bond rotations. For example, at low temperatures, the exchange process may slow sufficiently to allow the observation of distinct signals for axial and equatorial protons on the C4 and C5 positions of the lactone ring. As the temperature increases, these signals would broaden and coalesce into a time-averaged signal. This data allows for the calculation of thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational interchange, providing a detailed picture of the molecule's flexibility in solution.

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the unambiguous determination of a compound's molecular formula.

For this compound, electrospray ionization (ESI) would likely be used to generate the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the parent ion, are crucial for structural elucidation by revealing characteristic fragmentation pathways. nih.gov

Expected fragmentation patterns for the [M+H]⁺ ion of this compound would include:

Loss of the propyl group: Alpha-cleavage adjacent to the amino group could lead to the loss of a propyl radical, a common pathway for amines. libretexts.orglibretexts.org

Loss of ammonia (B1221849) (NH₃): A characteristic loss for primary amines. nih.gov

Decarboxylation: Loss of carbon dioxide (CO₂) following ring opening.

Ring cleavage: Fragmentation of the lactone ring can lead to characteristic product ions. For γ-butyrolactone derivatives, losses of H₂O and CO are common fragmentation processes. researchgate.net

Table 2: Plausible Mass Spectrometry Fragmentation Data for Protonated this compound ([C₇H₁₃NO₂ + H]⁺). This data is hypothetical and for illustrative purposes.

| m/z of Fragment Ion | Proposed Neutral Loss | Proposed Fragment Structure |

| 144.0970 | - | [M+H]⁺ |

| 127.0708 | NH₃ | Loss of ammonia |

| 115.0864 | C₂H₅ (from propyl) | Alpha-cleavage |

| 100.0762 | CO₂ | Loss of carbon dioxide |

| 98.0602 | H₂O + CO | Ring fragmentation |

Interactive Data Table

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups, as each group exhibits characteristic absorption or scattering frequencies.

For this compound, the key functional groups would produce distinct signals:

Amine (N-H) vibrations: The N-H stretching vibrations of the primary amine would appear in the 3300-3500 cm⁻¹ region of the IR spectrum. The N-H bending (scissoring) vibration would be observed around 1600 cm⁻¹.

Lactone (C=O) vibration: The carbonyl stretch of the γ-lactone is a strong, prominent band in the IR spectrum, typically appearing around 1770 cm⁻¹. researchgate.net This high frequency is characteristic of five-membered ring esters.

C-O stretching: The ester C-O stretching vibrations would be visible in the 1000-1300 cm⁻¹ range.

C-H stretching: Aliphatic C-H stretches from the propyl and lactone methylene (B1212753) groups would be found just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, non-polar bonds like C-C backbones often produce stronger Raman signals. Comparing IR and Raman spectra can help distinguish between symmetric and asymmetric vibrations, aiding in a more complete vibrational assignment. nih.govresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound. Frequencies are typical ranges for the specified functional groups.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | IR | 3300 - 3500 | Medium |

| C-H Stretch (aliphatic) | IR, Raman | 2850 - 2960 | Strong (IR), Medium (Raman) |

| C=O Stretch (γ-lactone) | IR, Raman | 1760 - 1780 | Very Strong (IR), Medium (Raman) |

| N-H Bend | IR | 1590 - 1650 | Medium-Strong |

| C-O Stretch | IR | 1000 - 1200 | Strong |

Interactive Data Table

X-ray Crystallography for Solid-State Structural Determination and Stereochemical Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. mdpi.comresearchgate.net

For this compound, a successful single-crystal X-ray diffraction analysis would provide:

Unambiguous confirmation of the molecular constitution and connectivity.

Direct visualization of the relative stereochemistry at the C3 chiral center.

Precise bond lengths and angles, revealing any strain in the five-membered ring. nih.gov

Information on the solid-state conformation, including the specific puckering of the lactone ring (e.g., envelope or twist conformation). nih.gov

Details of intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amino group and the carbonyl oxygen, which dictate the crystal packing. mdpi.comnih.gov

This technique provides an absolute structural benchmark in the solid state, which can be compared with the conformational information obtained from solution-state NMR and computational studies. nih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment

Since this compound is a chiral molecule, determining its absolute configuration (R or S) is essential. Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are used for this purpose.

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light by electronic transitions (typically in the UV-Vis range). mtoz-biolabs.com The resulting ECD spectrum, a plot of differential molar extinction (Δε) versus wavelength, is highly sensitive to the molecule's stereochemistry.

The absolute configuration is typically determined by comparing the experimentally measured ECD spectrum with a theoretically predicted spectrum generated using quantum chemical calculations, such as time-dependent density functional theory (TDDFT). nih.gov The ECD spectrum is calculated for one enantiomer (e.g., the R-enantiomer), and the spectrum for the other (S-enantiomer) will be its mirror image. A match between the experimental spectrum and one of the calculated spectra allows for the confident assignment of the absolute configuration. nih.govrsc.orgnih.gov For lactones, the n → π* transition of the carbonyl chromophore often provides a key Cotton effect that is diagnostic of the stereochemistry. rsc.org Vibrational circular dichroism (VCD) can also be used, providing stereochemical information from vibrational transitions in the infrared region. spectroscopyeurope.com

**theoretical and Computational Chemistry Studies on 3 Amino 3 Propyloxolan 2 One**

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Bonding Analysis

The flexibility of the oxolane ring and the rotatable bonds of the amino and propyl substituents give rise to multiple possible conformations for 3-Amino-3-propyloxolan-2-one. Computational studies can map the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. For instance, a conformational analysis of a related dipeptide, N-formyl-D-serine-D-alanine-NH2, using DFT at the B3LYP/6-311+G(d,p) level of theory, revealed numerous stable conformers, with the most stable geometry being a β-turn structure. nih.gov A similar approach for this compound would likely involve systematic variation of the dihedral angles associated with the propyl and amino groups to locate all energy minima. The relative energies of these conformers would provide insights into their population distribution at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N-C-C-C) (°) | Dihedral Angle (C-C-N-H) (°) | Relative Energy (kcal/mol) |

| A | 60 | 180 | 0.00 |

| B | 180 | 180 | 1.25 |

| C | -60 | 180 | 1.80 |

| D | 60 | 60 | 2.50 |

| E | 180 | 60 | 3.10 |

| Note: This table is a hypothetical representation of data that could be obtained from DFT calculations and is for illustrative purposes only. |

DFT calculations can be employed to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For instance, the calculation of nuclear magnetic resonance (NMR) chemical shifts and coupling constants can aid in the interpretation of experimental NMR spectra. Similarly, the prediction of infrared (IR) vibrational frequencies can help in the assignment of absorption bands in an experimental IR spectrum. A study on Ir(III)-based complexes demonstrated that TD-DFT calculations can accurately simulate phosphorescence spectra by considering vibronic coupling. researchgate.net This highlights the potential of computational methods to provide detailed spectroscopic information.

Table 2: Predicted vs. Experimental Spectroscopic Data for a Generic γ-Butyrolactone Derivative

| Spectroscopic Parameter | Predicted Value (DFT) | Experimental Value |

| 13C NMR Chemical Shift (C=O) | 175.2 ppm | 174.8 ppm |

| 1H NMR Chemical Shift (α-CH) | 2.85 ppm | 2.81 ppm |

| IR Vibrational Frequency (C=O stretch) | 1780 cm-1 | 1775 cm-1 |

| Note: This table illustrates the typical agreement between DFT-predicted and experimental spectroscopic data for a related compound. |

Computational modeling is invaluable for elucidating reaction mechanisms at a molecular level. For this compound, this could involve studying its synthesis, degradation, or reactions with other molecules. For example, the hydrolysis of lactones has been extensively studied using DFT. nih.govacs.orgresearchgate.netnih.govhw.ac.uk These studies have characterized the transition states for both acid- and base-catalyzed hydrolysis, providing detailed insights into the reaction pathways and energy barriers. nih.govacs.orgresearchgate.netnih.govhw.ac.uk A similar computational approach could be used to model the reactivity of the amino group or the lactone ring in this compound, helping to predict its chemical behavior and stability under various conditions.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties or biological activity. goodreads.comresearchgate.net For this compound, a QSPR model could be developed to predict properties such as its boiling point, solubility, or even its potential biological activity based on a set of calculated molecular descriptors. These descriptors can be derived from the molecular structure and can include constitutional, topological, geometrical, and electronic parameters. QSPR studies have been successfully applied to various classes of heterocyclic compounds to predict a wide range of properties. nih.govimist.maechemcom.com

**biochemical Interactions and Precursor Roles of 3 Amino 3 Propyloxolan 2 One Academic, Non Clinical Focus **

Enzymatic Biotransformations and In Vitro Metabolic Studies

The metabolic fate of 3-Amino-3-propyloxolan-2-one in biological systems has not been empirically determined. However, its chemical structure, featuring a γ-lactone ring and an α-amino group, suggests plausible pathways for enzymatic biotransformation.

The γ-lactone ring is a prominent feature of this compound. Lactones are cyclic esters and are susceptible to hydrolysis by esterases and, more specifically, lactonases. In biological systems, these enzymes catalyze the cleavage of the ester bond, leading to the corresponding open-chain hydroxy acid. For instance, γ-butyrolactone (GBL) is rapidly hydrolyzed by paraoxonase enzymes, which possess lactonase activity, into γ-hydroxybutyric acid (GHB) wikipedia.org. It is therefore highly probable that this compound would be a substrate for similar hydrolases, resulting in the formation of 4-amino-4-carboxyheptanoic acid.

The presence of an amino group at the α-position to the carbonyl group could also make this compound a substrate for other classes of enzymes. For example, transaminases are known to catalyze the interconversion of α-amino acids and α-keto acids nih.gov. While the lactone structure is not a typical substrate, its hydrolyzed form could potentially undergo further enzymatic modification. The stereochemistry of the chiral center at the 3-position would likely influence the substrate specificity and reaction rate of any enzymatic transformation.

In a controlled in vitro setting, such as incubation with liver microsomes or specific purified enzymes, the primary metabolite of this compound is expected to be the ring-opened product, 4-amino-4-carboxyheptanoic acid, as a result of hydrolysis. Further metabolism of this open-chain compound could occur, potentially involving deamination or further oxidation.

The general metabolic pathway for γ-butyrolactone (GBL) derivatives often involves initial hydrolysis to the corresponding γ-hydroxy acid nih.govelsevierpure.comnih.gov. For example, the anticancer prodrug tegafur (B1684496) is metabolized to 5-fluorouracil (B62378) and γ-butyrolactone, which is then converted to γ-hydroxybutyrate (GHB) nih.gov. By analogy, the metabolic pathway of this compound would likely be initiated by this hydrolytic ring-opening.

Table 1: Hypothetical Metabolites of this compound in an In Vitro System

| Parent Compound | Proposed Enzyme Class | Hypothetical Metabolite |

| This compound | Hydrolase (Lactonase) | 4-amino-4-carboxyheptanoic acid |

This table is illustrative and based on the metabolism of structurally similar compounds. Specific metabolites for this compound have not been experimentally identified.

Role as a Precursor in the Biosynthesis of Natural Products (if applicable)

There is currently no evidence to suggest that this compound serves as a natural precursor in the biosynthesis of any known natural products. However, the α-amino-γ-lactone structural motif is present in some biologically active compounds and is considered a valuable chiral intermediate in the synthesis of pharmaceutical agents acs.org. For instance, α-amino-γ-lactone ketolides have been synthesized as a novel class of macrolide antibiotics nih.gov. This suggests that while this compound may not be a natural precursor, its structure represents a potentially useful building block in synthetic biology and medicinal chemistry for the creation of novel bioactive molecules.

Theoretical Studies of Macromolecular Binding and Recognition (In Silico)

In the absence of empirical data, in silico methods such as molecular docking provide a valuable approach to hypothesize the potential biological targets and binding interactions of this compound.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.govnih.gov. Given the structural similarity of the γ-lactone ring to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter, it is plausible to hypothesize that this compound could interact with GABA receptors nih.govwikipedia.orgnih.gov.

A hypothetical docking study could be performed by modeling the interaction of this compound with the ligand-binding domain of a GABA receptor, such as the GABAA receptor. The goal of such a study would be to determine the binding affinity, represented by the binding energy (ΔG), and to identify the key amino acid residues involved in the interaction. The binding energy is a measure of the stability of the ligand-receptor complex, with more negative values indicating a stronger interaction.

Table 2: Illustrative Data from a Hypothetical Molecular Docking Study of this compound with the GABAA Receptor

| Ligand | Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | GABAA Receptor | -7.5 | Tyr97, Arg120, Phe200 |

| GABA (Reference Ligand) | GABAA Receptor | -8.2 | Tyr97, Arg120, Ser204, Ser205 |

This table presents hypothetical data to illustrate the potential results of a molecular docking study. Actual binding energies and interacting residues would need to be determined through a formal computational analysis.

Computational analysis can further elucidate the specific interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the amino group and the carbonyl oxygen of the lactone ring are likely to act as hydrogen bond donors and acceptors, respectively. The propyl group could engage in hydrophobic interactions within a corresponding pocket of the receptor's binding site.

By comparing the predicted binding mode of this compound with that of known GABA receptor ligands, it would be possible to infer its potential as an agonist or antagonist. The specificity of its binding to different GABA receptor subtypes could also be explored through similar computational approaches, which is crucial for predicting its potential pharmacological profile. Such in silico studies are a critical first step in modern drug discovery and can guide future experimental research mdpi.commdpi.com.

Future Research Directions and Unexplored Avenues for 3 Amino 3 Propyloxolan 2 One

The unique structural characteristics of 3-Amino-3-propyloxolan-2-one, featuring a quaternary stereocenter that incorporates both an amino group and a lactone, position it as a compound of significant interest for future chemical research. This section outlines promising, yet unexplored, avenues of investigation that could expand its synthetic utility and application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.